(2R)-2-(2-methylpropyl)pyrrolidine hydrochloride
CAS No.: 1201824-07-8
Cat. No.: VC8216824
Molecular Formula: C8H18ClN
Molecular Weight: 163.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1201824-07-8 |
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Molecular Formula | C8H18ClN |
Molecular Weight | 163.69 g/mol |
IUPAC Name | (2R)-2-(2-methylpropyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C8H17N.ClH/c1-7(2)6-8-4-3-5-9-8;/h7-9H,3-6H2,1-2H3;1H/t8-;/m1./s1 |
Standard InChI Key | HUHKYHBVDCWROA-DDWIOCJRSA-N |
Isomeric SMILES | CC(C)C[C@H]1CCCN1.Cl |
SMILES | CC(C)CC1CCCN1.Cl |
Canonical SMILES | CC(C)CC1CCCN1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Properties
The compound is systematically named (2R)-2-(2-methylpropyl)pyrrolidine hydrochloride, with the following identifiers:
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Molecular Formula: C₈H₁₈ClN
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Synonyms:
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2-Isobutylpyrrolidine hydrochloride
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(R)-2-(Isobutyl)pyrrolidine hydrochloride
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The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmaceutical formulations.
Stereochemical Configuration
The R configuration at the second carbon of the pyrrolidine ring is essential for its biological activity. Chiral centers in pyrrolidine derivatives often dictate binding affinity to biological targets, as seen in histamine H₃ receptor antagonists and kinase inhibitors .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (2R)-2-(2-methylpropyl)pyrrolidine hydrochloride involves enantioselective strategies to achieve high optical purity. A representative method, adapted from patent CN104672121A , includes the following steps:
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Formation of a Weinreb Amide Intermediate:
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Isobutyl Group Introduction:
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Chiral Resolution:
Table 1: Key Reaction Conditions
Step | Reagents | Temperature | Solvent | Yield |
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1 | N,O-Dimethyl hydroxylamine HCl, Triethylamine | 20–50°C | Dichloromethane | 85–90% |
2 | n-BuLi, 1,4-Difluorobenzene | -70°C to -50°C | Tetrahydrofuran | 75–80% |
3 | Ti(OEt)₄, Sodium borohydride | Reflux to -30°C | Toluene | 70–75% |
Optimization Challenges
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Low-Temperature Requirements: Steps requiring -70°C necessitate specialized equipment, increasing production costs .
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Byproduct Formation: Competing reactions during lithiation may yield undesired diastereomers, necessitating chromatographic purification .
Physicochemical Properties
Technique | Key Signals |
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¹H NMR (D₂O) | δ 1.05 (d, 6H, CH(CH₃)₂), δ 2.20–2.50 (m, pyrrolidine ring), δ 3.10 (m, CH₂N) |
IR | 2500–3000 cm⁻¹ (N⁺-H stretch), 1600 cm⁻¹ (C-N stretch) |
MS | m/z 142.1 [M-Cl]⁺ |
Applications in Pharmaceutical Research
Role in Drug Discovery
(2R)-2-(2-Methylpropyl)pyrrolidine hydrochloride is a versatile building block for:
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Histamine H₃ Receptor Antagonists: Chiral pyrrolidines enhance binding to neurological targets, modulating neurotransmitter release .
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Kinase Inhibitors: The isobutyl group improves hydrophobic interactions with enzyme active sites, as seen in pyrrolo[2,3-d]pyrimidine derivatives targeting leucine-rich repeat kinase 2 .
Case Study: Antimicrobial Agents
Patent US20040236118A1 highlights the importance of stereochemistry in pyrrolidine-based antimicrobials. The R configuration in analogs of this compound increases microbial membrane permeability, reducing minimum inhibitory concentrations (MICs) by 40–60% compared to racemic mixtures .
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